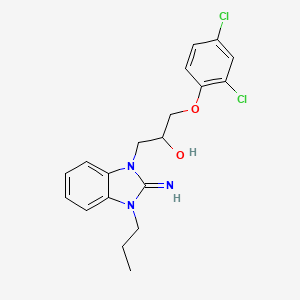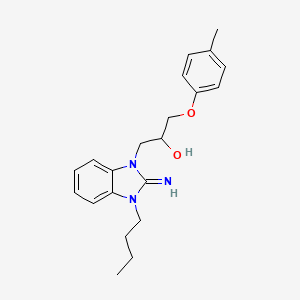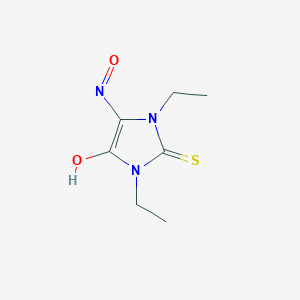![molecular formula C24H16O3 B11602519 3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602519.png)
3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: belongs to the class of furochromones. Its chemical formula is C18H12O3 This compound features a fused furochromone ring system with a phenyl group at position 5 and a 4-methylphenyl group at position 3
Métodos De Preparación
Synthetic Routes::
Epoxide Ring Opening:
Oxidative Cyclization:
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and specialized applications.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Quinone derivatives.
- Substitution: Various substituted furochromones.
- Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a synthetic intermediate or building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antioxidant, antimicrobial, or anti-inflammatory properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: Limited applications due to its rarity.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparación Con Compuestos Similares
4-{[3-(Hydroxymethyl)-3-methyl-2-oxiranyl]methoxy}-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A related compound with an epoxide functionality.
4-Methoxy-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A methoxy-substituted furochromone.
4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one: (ChemSpider ID: ): A precursor compound with a dihydroxybutyl side chain.
Propiedades
Fórmula molecular |
C24H16O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-7-9-17(10-8-15)21-14-26-22-13-23-19(11-20(21)22)18(12-24(25)27-23)16-5-3-2-4-6-16/h2-14H,1H3 |
Clave InChI |
VUALBTRBPBCKOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11602455.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602462.png)

![7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602481.png)
![3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602485.png)
![3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11602486.png)
![methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11602487.png)
![(2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11602491.png)
![benzyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602492.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602497.png)
![8-Benzylsulfanyl-5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluorene](/img/structure/B11602506.png)
![(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11602513.png)
